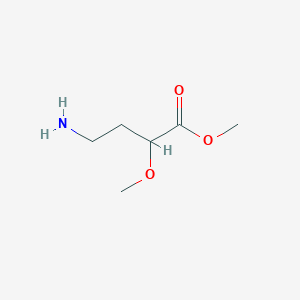

Methyl 4-amino-2-methoxybutanoate

Description

Properties

IUPAC Name |

methyl 4-amino-2-methoxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-9-5(3-4-7)6(8)10-2/h5H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUUIKBOBRGAKIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CCN)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-amino-2-methoxybutanoate can be synthesized through several methods. One common approach involves the esterification of 4-amino-2-methoxybutanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-2-methoxybutanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group under strong oxidizing conditions.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of 4-nitro-2-methoxybutanoate.

Reduction: Formation of 4-amino-2-methoxybutanol.

Substitution: Formation of various substituted butanoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-amino-2-methoxybutanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-amino-2-methoxybutanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the methoxy group can participate in hydrophobic interactions, affecting the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Methyl 4-amino-2-methoxybenzoate: Similar structure but with a benzene ring instead of a butanoate backbone.

Methyl 2-amino-4-methoxybutanoate: Similar structure but with the amino and methoxy groups swapped.

Uniqueness

Methyl 4-amino-2-methoxybutanoate is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its combination of an amino group and a methoxy group on a butanoate backbone makes it a versatile compound for various applications.

Q & A

Q. Q1. What are the established synthetic routes for Methyl 4-amino-2-methoxybutanoate, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves multi-step processes, such as:

Reductive Amination : Analogous to methods for 4-(4-Methoxyphenyl)butan-2-amine (), reacting a ketone precursor (e.g., 4-oxo-2-methoxybutanoate) with ammonia or an amine source under reducing agents like NaBH4 or LiAlH2.

Esterification : Coupling 4-amino-2-methoxybutanoic acid with methanol using acid catalysis (e.g., H2SO4).

Key variables affecting yield include solvent polarity (e.g., THF vs. ethanol), temperature control (40–60°C for amidation), and stoichiometric ratios of reducing agents .

Q. Q2. How can researchers optimize purification of this compound from reaction mixtures?

Methodological Answer:

- Chromatography : Use silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate polar byproducts.

- Recrystallization : Solvent pairs like ethanol/water (common for esters; see , mp 62–64°C for analogous compounds) can improve purity.

- LC-MS Monitoring : Track impurities using reverse-phase LC-MS to confirm molecular ion peaks (e.g., [M+H]+ at m/z 162.1) .

Advanced Research Questions

Q. Q3. How do contradictory reports on the compound’s stability under acidic conditions inform experimental design?

Methodological Answer: Discrepancies may arise from differences in:

- pH Range : Stability studies (e.g., 0.1M HCl vs. acetate buffer pH 4.0) reveal ester hydrolysis rates. For this compound, amide bonds are typically stable below pH 3, but ester groups hydrolyze faster at higher temperatures (e.g., 50°C).

- Analytical Methods : Compare NMR (monitoring methoxy proton shifts at δ 3.3–3.5 ppm) vs. HPLC retention time changes to assess degradation .

Q. Q4. What strategies resolve conflicting bioactivity data in studies targeting GABA receptors?

Methodological Answer:

Structural Analog Comparison : Cross-reference with 4-Methoxy-α-methylbenzenepropanamine (), which shows anxiolytic effects via GABA modulation.

Docking Studies : Use molecular modeling (e.g., AutoDock Vina) to predict binding affinity to GABA-A subunits.

In Vivo/In Vitro Correlation : Validate receptor binding (radioligand assays) against behavioral models (e.g., elevated plus maze) to reconcile discrepancies .

Q. Q5. How can researchers design stability-indicating assays for this compound in formulation studies?

Methodological Answer:

- Forced Degradation : Expose the compound to heat (70°C), UV light (254 nm), and oxidative conditions (3% H2O2) to identify degradation products.

- HPLC-DAD/ELSD : Use a C18 column (e.g., Agilent Zorbax) with mobile phase (0.1% TFA in acetonitrile/water) to resolve peaks. Confirm degradation via mass fragmentation patterns (e.g., loss of methoxy group, m/z −32) .

Methodological and Analytical Considerations

Q. Q6. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

Q. Q7. How should researchers address solubility challenges in pharmacokinetic studies?

Methodological Answer:

- Co-Solvents : Use PEG-400 or DMSO (≤10% v/v) to enhance aqueous solubility.

- Prodrug Design : Modify the ester moiety (e.g., to a phosphate ester) for improved bioavailability, as seen in analogs like Ethyl 4-bromo-2-methylbutanoate () .

Safety and Handling

Q. Q8. What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles (per ).

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., methanol).

- Waste Disposal : Segregate acidic/basic waste separately and neutralize before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.